molecular formula C16H17BrMgO B14900704 4-(2-Isopropylphenoxymethyl)phenylmagnesium bromide

4-(2-Isopropylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14900704
M. Wt: 329.51 g/mol
InChI Key: SYZIOGVBJJAQQV-UHFFFAOYSA-M
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Description

4-(2-isopropylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-isopropylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(2-isopropylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but with enhanced safety and efficiency measures. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-isopropylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

    Conditions: Reactions are typically carried out at low temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    New Carbon-Carbon Bonds: Result from nucleophilic substitution and coupling reactions.

Scientific Research Applications

4-(2-isopropylphenoxymethyl)phenylmagnesium bromide is used in various fields of scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen in THF, stabilizing the compound and enhancing its reactivity. The phenylmagnesium bromide moiety then participates in nucleophilic addition or substitution reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.

    4-Isopropylphenylmagnesium Bromide: Another Grignard reagent with a similar structure but different substituents.

Uniqueness

4-(2-isopropylphenoxymethyl)phenylmagnesium bromide is unique due to its specific substituents, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing complex molecules with specific functional groups.

Properties

Molecular Formula

C16H17BrMgO

Molecular Weight

329.51 g/mol

IUPAC Name

magnesium;1-(phenylmethoxy)-2-propan-2-ylbenzene;bromide

InChI

InChI=1S/C16H17O.BrH.Mg/c1-13(2)15-10-6-7-11-16(15)17-12-14-8-4-3-5-9-14;;/h4-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

SYZIOGVBJJAQQV-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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